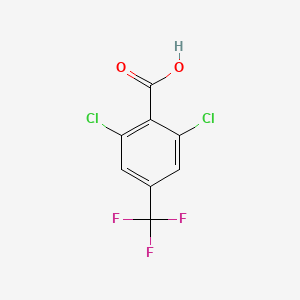

2,6-dichloro-4-(trifluoromethyl)benzoic Acid

Description

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 2,6-dichloro-4-(trifluoromethyl)benzoic acid (C₈H₃Cl₂F₃O₂) has been elucidated through single-crystal X-ray diffraction studies. The compound crystallizes in the orthorhombic space group Pna2₁, with unit cell parameters a = 18.7340(10) Å, b = 9.4010(10) Å, and c = 19.2330(10) Å. The benzene ring adopts a planar configuration, with the trifluoromethyl (-CF₃) and carboxylic acid (-COOH) groups positioned at the para and ortho sites, respectively. The dihedral angle between the benzene ring and the carboxylic acid group is 22.9°, while the -CF₃ group remains nearly coplanar with the aromatic system, minimizing steric hindrance.

Key bond lengths include:

Hydrogen bonding between carboxylic acid groups forms dimeric structures in the solid state, stabilized by O-H···O interactions with a bond distance of 2.65 Å. The crystal packing is further influenced by Cl···F interactions (3.12 Å), contributing to a dense lattice with a calculated density of 1.916 g/cm³.

Spectroscopic Identification (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃): A singlet at δ 7.75 ppm integrates for the two equivalent aromatic protons adjacent to the -CF₃ group. The carboxylic acid proton appears as a broad peak at δ 12.17 ppm.

- ¹³C NMR (100 MHz, CDCl₃): Signals at δ 165.4 ppm (C=O), 134.7 ppm (C-Cl), and 122.3 ppm (q, J = 272 Hz, CF₃) confirm the substituent arrangement.

- ¹⁹F NMR : A singlet at δ -63.5 ppm corresponds to the -CF₃ group.

Infrared (IR) Spectroscopy :

Strong absorption bands at:

Mass Spectrometry :

Electron ionization (EI-MS) shows a molecular ion peak at m/z 258.95 ([M]⁺), with fragment ions at m/z 213.9 ([M-CO₂H]⁺) and m/z 168.8 ([M-CF₃]⁺). High-resolution mass spectrometry (HRMS) confirms the exact mass as 258.947 Da.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the electronic effects of substituents. The -CF₃ group exhibits a strong electron-withdrawing inductive effect (-I), reducing electron density on the aromatic ring. Natural Bond Orbital (NBO) analysis shows:

- Charge distribution: Carboxylic oxygen (-0.72 e), chlorine (-0.15 e), and CF₃ carbon (+0.32 e).

- HOMO-LUMO gap: 5.3 eV, indicating moderate reactivity.

Electrostatic potential maps highlight nucleophilic regions near the carboxylic acid group and electrophilic zones around the -CF₃ moiety.

Comparative Analysis with Substituted Benzoic Acid Derivatives

The structural and electronic properties of this compound differ markedly from related compounds:

| Property | 2,6-Dichloro-4-CF₃-BA | 2,6-Dichlorobenzoic Acid | 4-Trifluoromethylbenzoic Acid |

|---|---|---|---|

| pKa | 1.2 | 2.1 | 1.8 |

| Solubility (H₂O) | 0.8 g/L | 3.2 g/L | 1.5 g/L |

| Melting Point | 151–153°C | 165°C | 142°C |

The synergistic electron-withdrawing effects of -Cl and -CF₃ groups lower the pKa by 0.9 units compared to 2,6-dichlorobenzoic acid, enhancing acidity. X-ray diffraction data further reveal that the -CF₃ group increases torsional strain in the crystal lattice compared to non-fluorinated analogs, reducing symmetry and altering packing efficiency.

Properties

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O2/c9-4-1-3(8(11,12)13)2-5(10)6(4)7(14)15/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKXVVIPFMCOPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470519 | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189338-32-7 | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrolysis of Trifluoromethyl-Substituted Precursors

One common approach involves the hydrolysis of trifluoromethyl-substituted benzoyl derivatives or nitriles. For example, trifluoromethylbenzoic acids can be synthesized by hydrolyzing trifluoromethylbenzoyl chlorides or nitriles under acidic or basic conditions. The hydrolysis step typically uses aqueous acids such as sulfuric acid or bases like sodium hydroxide, often under reflux conditions to ensure complete conversion.

- In a patent describing trifluoromethylbenzoic acid synthesis, hydrolysis of trifluoromethylbenzoyl fluoride intermediates is performed by adding distilled water dropwise under reflux for 2 hours, followed by cooling to precipitate the acid product with high purity (up to 99.8%) and yields exceeding 95%.

Oxidation and Catalytic Methods

Another method involves oxidation of trifluoromethyl-substituted benzyl derivatives or phenylacetic acids. For instance, a two-step process includes:

- First, formation of an ethyl ester intermediate by reacting 3,4-dichlorobenzotrifluoride with diethyl malonate in the presence of a base.

- Second, hydrolysis of the ester under reflux with aqueous sodium hydroxide, followed by acidification to precipitate the benzoic acid.

- A subsequent oxidation step involves adding organic solvents, magnesium acetate, cobalt acetate, and oxygen to the solid intermediate to complete the synthesis of 2-chloro-4-trifluoromethylbenzoic acid.

This method addresses issues of low yield and complex procedures in earlier syntheses by optimizing reaction times (1–3 hours for hydrolysis, 2–10 hours for oxidation) and conditions.

Regioselective Functionalization

Advanced synthetic strategies include regioselective functionalization of dichlorotrifluoromethylbenzene derivatives to introduce carboxyl groups or related functionalities. For example, 1,3-dipolar cycloaddition reactions catalyzed by copper(I) salts at room temperature have been used to prepare related fluorinated aromatic compounds with high regioselectivity, which can be adapted for benzoic acid derivatives.

| Method Type | Starting Material(s) | Key Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Hydrolysis of benzoyl fluoride | Trichloromethyl chlorobenzoyl chloride | Hydrogen fluoride, sulfuryl fluoride | 100°C, 2–4 h, 2.2–2.4 MPa pressure | ~95 | 99.5–99.8 | High regioselectivity, one-step hydrolysis |

| Ester hydrolysis + oxidation | 3,4-Dichlorobenzotrifluoride + diethyl malonate | NaOH, Mg(OAc)2, Co(OAc)2, O2 | Reflux 1–3 h (hydrolysis), 2–10 h (oxidation) | Not specified | Not specified | Improved yield and simplified process |

| Ammoniation (related intermediate) | 3,4-Dichlorobenzotrifluoride | NH3 (73%), no catalyst | 173°C, 12 MPa, 11 h | Not specified | Not specified | Catalyst-free, high pressure ammoniation |

| Regioselective cycloaddition | 2-Azido-1,3-dichloro-5-trifluoromethylbenzene | Cu(I) salt catalyst | Room temperature, short time | Not specified | Not specified | High regioselectivity, applicable to derivatives |

- The hydrolysis of trifluoromethylbenzoyl fluorides under controlled pressure and temperature yields high-purity 2,6-dichloro-4-(trifluoromethyl)benzoic acid with excellent yields, making it a preferred industrial method.

- The two-step ester hydrolysis followed by oxidation method improves upon earlier low-yield and complex processes by using common reagents and mild conditions, suitable for scale-up.

- Catalyst-free ammoniation under high pressure offers a clean route to related intermediates, reducing catalyst dependency and potentially lowering costs.

- Regioselective synthetic methods using copper catalysis provide access to structurally related compounds with high selectivity, which may be adapted for benzoic acid derivatives in medicinal chemistry.

The preparation of this compound is achieved through several well-established methods, primarily involving hydrolysis of trifluoromethyl-substituted benzoyl intermediates and oxidation of ester precursors. Advances in reaction control, catalyst use, and regioselectivity have enhanced yields and purity, facilitating industrial and research applications. The choice of method depends on available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Organic Synthesis

2,6-Dichloro-4-(trifluoromethyl)benzoic acid serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in several types of reactions:

- Substitution Reactions: Chlorine atoms can be replaced by nucleophiles (e.g., amines).

- Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.

- Oxidation Reactions: It can be oxidized to yield more complex carboxylic acids.

Table 1: Reaction Types Involving this compound

| Reaction Type | Description |

|---|---|

| Substitution | Chlorine replacement with nucleophiles |

| Reduction | Conversion to alcohols |

| Oxidation | Formation of complex carboxylic acids |

Biological Research

Research indicates potential biological activities associated with this compound. Studies have explored its interactions with biomolecules, which may lead to the development of new pharmaceuticals.

Case Study: Anticancer Activity

A study demonstrated the synthesis of various derivatives of this compound and their evaluation against cancer cell lines. Modifications to the trifluoromethyl group were found to enhance anticancer activity significantly .

Agricultural Applications

This compound is utilized in developing agrochemicals, particularly herbicides. Its properties allow it to modulate plant growth and resistance to pests effectively.

Case Study: Synthesis of Pesticides

A recent study showcased the use of this compound as an intermediate in synthesizing a novel pesticide. The synthesis involved esterification with fipronil derivatives, yielding high-efficiency products with significant pest control capabilities .

Synthesis and Biological Evaluation

Research focusing on the synthesis of derivatives containing this compound provided insights into its molecular interactions and stability. These studies are crucial for understanding how structural modifications can enhance biological activity or chemical reactivity .

Agrochemical Applications

Investigations into the herbicidal properties highlighted that this compound exhibited effective action in controlling specific weed species without adversely affecting crop yield .

Mechanism of Action

The mechanism of action of 2,6-dichloro-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Positional Isomers

- 2,6-Dichloro-3-(trifluoromethyl)benzoic acid (CAS: 25922-41-2): This isomer shifts the trifluoromethyl group to the 3-position, altering steric interactions and electronic effects.

- This analog is less commonly used in pharmaceutical synthesis compared to the trifluoromethyl variant .

Functional Group Variants

- 2,6-Dichloro-4-(methylsulfanyl)benzoic acid :

Substituting -CF₃ with a methylsulfanyl (-SCH₃) group introduces sulfur-based nucleophilicity. This modification may enhance interactions with metal-containing enzymes but reduces thermal stability due to weaker C-S bonds . - It serves as an alkylating agent in polymer and pesticide synthesis .

Bioactive Derivatives

Pyrazole Conjugates

2,6-Dichloro-4-(trifluoromethyl)benzoic acid is a key precursor for pyrazole-based compounds. Examples include:

- MPY2 (CAS: N/A): A pyrazole-imine derivative with anti-inflammatory and antimicrobial activity. Its ¹H NMR spectrum (DMSO, δ 6.5–11 ppm) confirms conjugation via the benzoic acid’s carboxyl group .

- Amino acid conjugates (e.g., 4f–4k): These derivatives, such as {5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonyl}-L-threonine (4f), exhibit improved phloem mobility and pesticidal activity. Their melting points (110–242°C) and molecular weights (542–642 g/mol) vary with the amino acid side chain .

Pharmaceutical Impurities

- Its molecular weight (366.65 g/mol) and fluorine content enhance blood-brain barrier permeability .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|---|

| This compound | 189338-32-7 | C₈H₃Cl₂F₃O₂ | 259.01 | -COOH, -Cl (2,6), -CF₃ (4) | Agrochemical intermediates |

| 2,6-Dichloro-3-(trifluoromethyl)benzoic acid | 25922-41-2 | C₈H₃Cl₂F₃O₂ | 259.01 | -COOH, -Cl (2,6), -CF₃ (3) | Research chemicals |

| 2,6-Dichloro-4-(difluoromethyl)benzoic acid | 1469882-43-6 | C₈H₄Cl₂F₂O₂ | 247.02 | -COOH, -Cl (2,6), -CF₂H (4) | Specialty synthesis |

| MPY2 | N/A | C₁₈H₈Cl₂F₃N₃O₂ | 453.01 | Pyrazole-imine conjugate | Antimicrobial agents |

Biological Activity

2,6-Dichloro-4-(trifluoromethyl)benzoic acid (DCFTBA) is a compound of significant interest in various fields, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DCFTBA is characterized by the presence of two chlorine atoms and a trifluoromethyl group on a benzoic acid backbone. Its chemical structure is represented as follows:

- Molecular Formula : CClFO

- Molecular Weight : 259.0 g/mol

- CAS Number : 189338-32-7

The unique properties of the trifluoromethyl group contribute to the compound's reactivity and biological activity, making it a valuable target for research.

DCFTBA's mechanism of action is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of electronegative fluorine atoms enhances its lipophilicity and metabolic stability, which can lead to increased binding affinity for biological macromolecules.

- Enzyme Inhibition : Studies have shown that DCFTBA can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signal transduction pathways critical for cell survival and proliferation.

Antimicrobial Properties

DCFTBA exhibits notable antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 μmol/L. This suggests potential applications in treating drug-resistant tuberculosis strains .

| Bacterial Strain | MIC (μmol/L) |

|---|---|

| Mycobacterium tuberculosis | 0.5 - 32 |

| Staphylococcus aureus (MRSA) | ≥ 0.49 |

| Escherichia coli | Not effective |

Antitumor Activity

Research indicates that DCFTBA may possess antitumor properties. In vitro studies have demonstrated that derivatives of DCFTBA can inhibit the growth of cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The presence of halogen substituents enhances this activity, suggesting a structure-activity relationship (SAR) that warrants further exploration .

Case Studies

- Agrochemical Applications : DCFTBA has been investigated as a plant growth regulator and herbicide. Its efficacy in promoting or inhibiting plant growth highlights its dual role in both medicinal and agricultural chemistry .

- Synthesis of Bioactive Compounds : DCFTBA serves as an intermediate in the synthesis of various biologically active compounds. Researchers have successfully synthesized triazoles and other derivatives utilizing DCFTBA, demonstrating its versatility in drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,6-dichloro-4-(trifluoromethyl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis approach is often employed, starting with halogenation and trifluoromethylation of benzoic acid precursors. For example, chlorination reactions may require stoichiometric ratios such as 1:2:1 for reagents like tetramethylammonium chloride, triethylamine, and intermediates (e.g., 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile) to achieve yields >80% . Hydrolysis in mixed sulfuric/nitric acid (4:1 v/v) can further optimize carboxyl group formation. Catalytic hydrogenolysis using Pd/C (6% w/w) with sodium acetate as a base has been reported for dehalogenation steps .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. For example, NMR can resolve trifluoromethyl signals, while NMR identifies aromatic protons. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., CHClFO, MW 273.01). Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) ensures purity, especially when used as a drug impurity reference .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., DMSO/water mixtures) or chromatography (silica gel with ethyl acetate/hexane gradients) effectively removes byproducts. For scale-up, fractional crystallization under controlled pH (e.g., acidification to precipitate the free acid) is recommended .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data (e.g., overlapping signals in NMR) for this compound derivatives?

- Methodological Answer : Use 2D NMR techniques (COSY, HSQC, HMBC) to assign ambiguous signals. Computational modeling (DFT calculations) can predict chemical shifts and verify assignments. For example, NMR signals for carbonyl groups in trifluoromethylated aromatics often appear downfield (~170 ppm) due to electron-withdrawing effects .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-deficient aromatic ring (due to Cl and CF groups) facilitates nucleophilic aromatic substitution. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require careful ligand selection (e.g., SPhos or XPhos) to enhance reactivity. Steric hindrance from the 2,6-dichloro substituents may necessitate higher temperatures (80–100°C) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions for pharmaceutical applications?

- Methodological Answer : Conduct accelerated stability studies using stress conditions (e.g., 40°C/75% RH for 6 months). HPLC-MS monitors degradation products, such as dechlorinated or hydrolyzed derivatives. Forced degradation in acidic/basic media (0.1M HCl/NaOH at 60°C) identifies labile functional groups .

Q. What strategies mitigate environmental risks during large-scale synthesis of this compound?

- Methodological Answer : Implement green chemistry principles: replace chlorinated solvents with cyclopentyl methyl ether (CPME) or ethyl acetate. Neutralize waste streams containing trifluoromethyl byproducts (e.g., fluorinated salts) via precipitation with Ca(OH). Partner with certified waste management firms for hazardous byproduct disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.